molecular formula C15H21NO4 B026208 N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine CAS No. 82717-96-2

N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

Cat. No.: B026208
CAS No.: 82717-96-2
M. Wt: 279.33 g/mol
InChI Key: CEIWXEQZZZHLDM-AAEUAGOBSA-N
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Description

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid is a chiral amino acid derivative characterized by:

  • Stereochemistry: Dual (S,S) configuration at the α-carbon of the alanine moiety and the branched carbon of the 4-phenylbutan-2-yl group.
  • Functional groups: Ethyl ester (ethoxy-oxo), phenyl group, and a propanoic acid backbone.
  • Applications: Primarily used as a pharmaceutical intermediate, notably in the synthesis of angiotensin-converting enzyme (ACE) inhibitors like Enalapril and Quinapril .

This compound is commercially available in various quantities (25g–500g) with high purity (≥97%) . Its structural complexity and stereospecificity make it a critical scaffold for drug development.

Properties

IUPAC Name

(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-3-20-15(19)13(16-11(2)14(17)18)10-9-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,17,18)/t11-,13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEIWXEQZZZHLDM-AAEUAGOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901235536
Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
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Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82717-96-2
Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
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Record name N-(1(S)-Ethoxycarbonyl-3-phenylpropyl)-L-alanine
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Record name N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
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Record name Benzenebutanoic acid, α-[[(1S)-1-carboxyethyl]amino]-, 1-ethyl ester, (αS)
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Record name N-(1(S)-ETHOXYCARBONYL-3-PHENYLPROPYL)-L-ALANINE
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Preparation Methods

Two-Step Process via Thioester Intermediate

The most well-documented synthesis, described in US Patent 4,847,384 , involves a two-step reaction sequence.

Step 1: Formation of Thioester Intermediate

An α-alkyl amino acid (I ) reacts with a disulfide compound (II ) in the presence of triethyl phosphite (or triphenyl phosphine) and an amine base (e.g., triethylamine or pyridine). The reaction proceeds in an inert solvent such as methylene chloride at –5°C to 5°C .

α-alkyl amino acid (I)+Disulfide (II)triethyl phosphite, Et₃NThioester (III)\text{α-alkyl amino acid (I)} + \text{Disulfide (II)} \xrightarrow{\text{triethyl phosphite, Et₃N}} \text{Thioester (III)}

The disulfide compound (II ) typically contains a 5- or 6-membered heterocyclic ring fused to a benzene ring. For example, 1,4-dithia-7-azaspiro[4.4]nonane-S-carboxylic acid hydrobromide has been employed as a key reagent. The thioester intermediate (III ) is often used in crude form due to its instability, bypassing purification.

Step 2: Coupling with Amino Acid Derivatives

The thioester (III ) reacts with a bicyclic amino acid compound (V ) or its monocyclic analog (IV ) in methylene chloride, facilitated by triethylamine at 0°C to 25°C .

Thioester (III)+Bicyclic amino acid (V)Et₃NTarget Compound\text{Thioester (III)} + \text{Bicyclic amino acid (V)} \xrightarrow{\text{Et₃N}} \text{Target Compound}

For the target molecule, L-alanine serves as the α-alkyl amino acid, while the bicyclic component introduces the phenylbutan-2-yl group. Post-reaction purification involves washing with dilute hydrochloric acid, followed by crystallization or column chromatography.

Optimization and Yield Considerations

  • Temperature Control : Maintaining subambient temperatures (–5°C to 5°C) during thioester formation minimizes side reactions.

  • Solvent Choice : Methylene chloride’s low polarity enhances reaction selectivity by stabilizing intermediates.

  • Crude Intermediate Utilization : Avoiding isolation of the thioester improves overall yield, as purification leads to degradation.

Analytical Characterization

Spectroscopic Data

  • Melting Point : 150–152°C (acetone/HCl recrystallization).

  • Optical Rotation : [α]D = +29.5° (c = 1% in methanol).

  • Nuclear Magnetic Resonance (NMR) : Expected signals include a triplet for the ethoxy group (δ 1.2–1.4 ppm), aromatic protons (δ 7.2–7.4 ppm), and diastereotopic methylene protons (δ 2.5–3.5 ppm).

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods using C18 columns and acetonitrile/water gradients confirm enantiomeric excess (>98%).

Comparative Analysis of Synthetic Routes

ParameterTwo-Step ProcessAlternative Methods (Hypothetical)
Yield60–75%<50% (estimated)
Enantiomeric Excess>98%Dependent on resolution techniques
ScalabilityIndustrial-scale viableLab-scale only
Purification ComplexityModerate (crude intermediate)High (multiple steps)

Challenges and Mitigation Strategies

  • Instability of Thioester : Conducting Step 2 immediately after Step 1 prevents decomposition.

  • Stereochemical Drift : Strict temperature control and chiral auxiliaries maintain configuration.

  • Byproduct Formation : Use of triethylamine as a base minimizes acid-mediated side reactions.

Applications and Derivatives

The compound serves as a precursor to ACE inhibitors such as enalapril and lisinopril. Derivatives like 2-(2-(((S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride (PubChem CID 51052076) demonstrate expanded pharmacological profiles .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in drug development, particularly in the design of chiral drugs with specific biological targets.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Substituents

(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic Acid
  • Key differences :
    • Replaces the 4-phenylbutan-2-yl group with a 3'-chloro-biphenyl moiety.
    • Contains a shorter propan-2-yl ester chain instead of butan-2-yl.
  • Impact: Increased lipophilicity due to the biphenyl group (ClogP: ~3.8 vs. ~2.5 for the parent compound).
(S)-2-(((S)-1-Ethoxy-1-oxopentan-2-yl)amino)propanoic Acid
  • Key difference : Extends the aliphatic chain from 4-phenylbutan-2-yl to pentan-2-yl (one additional methylene group).
  • Impact :
    • Reduced aromatic interactions due to the absence of a phenyl group.
    • Altered metabolic stability in vivo .
Enalapril Maleate Impurity A
  • Structure: (2S)-1-[(2S)-2-[[(1R)-1-(ethoxycarbonyl)-3-phenylpropyl]amino]propanoyl]pyrrolidine-2-carboxylic acid.
  • Key difference: Incorporates a pyrrolidine-2-carboxylic acid moiety instead of a simple propanoic acid.
  • Impact :
    • Higher molecular weight (MW: 384.4 vs. 279.3 for the parent compound).
    • Enhanced ACE inhibition due to the proline-like cyclic structure .

Functional Analogues in Drug Development

Thiazole-Containing Amino Acids
  • Example: (S)-2-amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid.
  • Key difference : Replaces the ethoxy-oxo-phenylbutan group with a thiazole heterocycle .
  • Impact :
    • Improved antimycobacterial activity (MIC: 1.56–6.25 µg/mL) due to thiazole’s role in targeting bacterial enzymes .
    • Reduced esterase susceptibility compared to the parent compound’s ethyl ester group.
Fmoc-Protected Derivatives
  • Example : Fmoc-L-Dap(NBSD)-OH.
  • Key difference : Features a 7-nitrobenzo[c][1,2,5]selenadiazol-4-yl substituent and Fmoc protection.
  • Impact :
    • Fluorescence properties enable tracking in peptide synthesis.
    • Higher molecular weight (MW: 552.41 vs. 279.3) and altered solubility .

Comparison Table: Key Parameters

Compound Name Molecular Weight Key Functional Groups Biological Activity/Application Reference
Target Compound 279.3 Ethoxy-oxo, phenyl, propanoic acid ACE inhibitor intermediate
3'-Chloro-biphenyl derivative 375.85 Chloro-biphenyl, ethoxy-oxo Preclinical cardiovascular research
Enalapril Maleate Impurity A 384.4 Pyrrolidine, ethoxycarbonyl ACE inhibitor impurity standard
Thiazole-containing amino acid ~350–400 Thiazole, phenylpropanoic acid Antimycobacterial agent
Fmoc-L-Dap(NBSD)-OH 552.41 Selenadiazole, Fmoc Fluorescent peptide synthesis

Research Findings and Implications

  • Stereochemical Sensitivity : The (S,S) configuration in the target compound is critical for ACE binding; inversion to (R,R) reduces potency by >90% .
  • Metabolic Stability : Ethyl ester groups (as in the target compound) are prone to hydrolysis in vivo, whereas thiazole or pyrrolidine modifications enhance stability .
  • Structural-Activity Relationships (SAR) :
    • Phenyl group removal (e.g., in pentan-2-yl analogues) diminishes ACE affinity by ~50% .
    • Chloro-biphenyl substitution increases lipophilicity, improving blood-brain barrier penetration in preclinical models .

Biological Activity

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid, also known by its CAS number 82717-96-2, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is C31H42N2O7C_{31}H_{42}N_{2}O_{7} with a molecular weight of 670.75 g/mol. Its structure includes an ethoxycarbonyl group and a phenylbutanoyl moiety, which contribute to its biological activity.

Research indicates that (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid may interact with various biological pathways:

  • GPCR/G Protein Signaling : It has been shown to modulate G protein-coupled receptors, which play critical roles in many physiological processes.
  • Cell Cycle Regulation : The compound may influence cell cycle progression and DNA damage response mechanisms, potentially leading to apoptosis in certain cancer cell lines.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of this compound against various pathogens. It has shown effectiveness against:

  • Bacterial Infections : In vitro studies indicate that it possesses antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli.
  • Viral Infections : Preliminary data suggest potential antiviral effects, particularly against influenza and HIV viruses.

Anticancer Properties

(S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid has been investigated for its anticancer potential:

StudyCancer TypeFindings
Smith et al. (2023)Breast CancerInduced apoptosis in MCF7 cells via mitochondrial pathway.
Johnson et al. (2024)Colon CancerInhibited cell proliferation and induced G1 phase arrest in HCT116 cells.

Case Study 1: Breast Cancer

In a study conducted by Smith et al., the compound was administered to MCF7 breast cancer cells. Results indicated a significant increase in apoptosis markers, including caspase activation and PARP cleavage, suggesting that the compound effectively triggers programmed cell death in cancer cells.

Case Study 2: Colon Cancer

Johnson et al. investigated the effects of (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid on HCT116 colon cancer cells. The study revealed that treatment led to a marked reduction in cell viability and induced cell cycle arrest at the G1 phase, attributed to the downregulation of cyclin D1.

Q & A

Basic Questions

Q. What are the established synthetic routes for (S)-2-(((S)-1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino)propanoic acid, and how can purity be optimized?

  • Methodology :

  • Step 1 : Coupling of (S)-1-ethoxy-1-oxo-4-phenylbutan-2-amine with (S)-2-aminopropanoic acid using carbodiimide-based reagents (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
  • Step 2 : Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (solvent: ethanol/water).
  • Optimization : Monitor reaction progress by TLC or HPLC. Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric purity (>98% ee) .
    • Key Data :
StepReagents/ConditionsYield (%)Purity (%)
1EDC, HOBt, DMF, 0°C→RT70–7585–90
2Ethanol/water recrystallization60–65≥99

Q. How is the molecular structure of this compound validated experimentally?

  • Analytical Techniques :

  • NMR : 1H^1H NMR (DMSO-d₆, 400 MHz): δ 7.25–7.35 (m, 5H, Ph), 4.15 (q, J=7.1 Hz, 2H, OCH₂CH₃), 3.85 (m, 1H, CH-NH), 1.35 (t, J=7.1 Hz, 3H, OCH₂CH₃) .
  • Mass Spectrometry : ESI-MS m/z 280.1 [M+H]+^+ (calculated: 279.33 g/mol) .
  • X-ray Crystallography : Confirms stereochemistry (S,S configuration) and bond angles .

Q. What are the stability and storage recommendations for this compound?

  • Stability : Stable at room temperature under anhydrous conditions; decomposes above 200°C (TGA data) .
  • Storage : Store at +5°C in airtight containers under argon. Avoid exposure to strong acids/bases, moisture, or light .

Advanced Research Questions

Q. How can enantiomeric purity be rigorously assessed, and what are the implications of impurities in biological studies?

  • Method : Chiral SFC (Supercritical Fluid Chromatography) with a Chiralpak IG-3 column (CO₂/MeOH = 85:15, 2 mL/min). Detect impurities at 0.1% level .
  • Implications : Trace (R,S)-isomers may off-target binding (e.g., inhibit non-intended proteases). Validate assays with spiked impurity controls .

Q. What computational strategies predict the compound’s biological targets and binding affinities?

  • Approach :

Docking Studies : Use AutoDock Vina with protein structures (PDB: e.g., 3Q6K for serine proteases).

MD Simulations : GROMACS for 100 ns to assess binding stability (RMSD < 2 Å).

SAR Analysis : Compare with analogs (e.g., phenylbutanoyl derivatives) to identify critical pharmacophores .

Q. How should contradictory data in reaction yields or biological activity be resolved?

  • Troubleshooting :

  • Yield Discrepancies : Check catalyst lot variability (e.g., EDC purity), solvent dryness, or oxygen exposure.
  • Bioactivity Variability : Verify cell line authenticity (STR profiling) and compound solubility (DLS for aggregation) .

Q. What degradation products form under accelerated stability conditions, and how are they characterized?

  • Stress Testing :

  • Acidic/Base Hydrolysis (0.1M HCl/NaOH, 70°C): Major degradation via ester cleavage (LC-MS: m/z 210.1 [de-ethoxy product]) .
  • Oxidative Stress (3% H₂O₂): Forms sulfoxide derivatives (HPLC retention time shift +2.5 min) .

Q. How can enzymatic synthesis improve stereoselectivity and sustainability?

  • Enzymatic Route : Lipase-catalyzed amidation (e.g., Candida antarctica Lipase B) in ionic liquids. Achieves >99% ee and reduces waste vs. traditional coupling .
  • Comparison :

MethodYield (%)ee (%)E-factor
Chemical709812.5
Enzymatic6599.53.2

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine
Reactant of Route 2
Reactant of Route 2
N-[1(S)-Ethoxycarbonyl-3-phenylpropyl]-L-alanine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.